1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSCAUMDHKDVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331699 | |
| Record name | 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36017-41-1 | |
| Record name | 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit antimicrobial properties. For instance, studies have shown that modifications of imidazole derivatives can enhance their efficacy against various bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, leading to inhibition of growth.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of imidazole derivatives, including this compound analogs, demonstrated potent activity against resistant strains of Staphylococcus aureus. The study utilized a structure-activity relationship (SAR) approach to optimize the compounds for better efficacy and reduced toxicity .
Synthetic Chemistry Applications
2.1 Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic substitution | 50°C, 24h | 85 | |
| Cyclization with aldehydes | Reflux in ethanol | 78 | |
| Coupling reactions | Room temperature | 90 |
Material Science Applications
3.1 Polymerization Initiator
Recent studies have explored the use of this compound as an initiator for polymerization processes. Its ability to generate radicals under specific conditions makes it suitable for initiating polymer chains in the production of novel materials.
Case Study:
A research paper detailed the use of this compound in the synthesis of polyimides with enhanced thermal stability. The polymerization was initiated using UV light, resulting in materials that exhibited superior mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can also interact with metal ions, affecting enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Electron-Withdrawing Groups : The bromine in 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one increases polarity and may facilitate halogen bonding in biological targets .
- Functional Group Diversity: Replacement of -SH with -NH-NH2 (hydrazino) in 1-(4-chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one alters reactivity, enabling chelation or oxidation pathways .
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to cycloheptyl or chlorobenzyl analogs.
- Solubility: Sulfanyl (-SH) and hydrazino (-NH-NH2) groups enhance aqueous solubility, whereas aromatic substituents (e.g., diphenyl in ) reduce it .
- Stability : Thiol-containing compounds (e.g., target compound) are prone to oxidation, necessitating storage under inert atmospheres .
Biological Activity
1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound of interest due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C11H12N2OS
- CAS Number : 36017-41-1
- Melting Point : 16–17°C
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. The details of the synthetic pathway may vary across different studies but generally include the use of thioketones and imidazoles as key starting materials.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA ATCC 43300 | <1 |
| This compound | Staphylococcus aureus ATCC 25923 | 3.90 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for its anticancer activities. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | Inhibition Percentage (%) at 10 μM |
|---|---|
| A549 (lung cancer) | 70 |
| HeLa (cervical cancer) | 65 |
| MCF7 (breast cancer) | 60 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
- Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Case Studies
A notable study focused on the application of this compound in treating infections caused by MRSA. In vitro tests showed that it not only inhibited bacterial growth but also reduced biofilm formation by approximately 50% compared to controls. This reduction is critical as biofilms contribute significantly to antibiotic resistance and treatment failure .
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?
The synthesis of this compound typically involves cyclization reactions between amidines and ketones. A transition-metal-free, base-promoted approach (e.g., K₂CO₃ in DMSO at 80°C) is effective for forming the 4,5-dihydro-1H-imidazol-5-one core . Modifications include introducing substituents like benzyl or methyl groups via alkylation or substitution reactions. For example, spiro-fused derivatives can be synthesized by adjusting ketone precursors . Additionally, amidine intermediates may be functionalized with sulfanyl groups using thiourea or thiol reagents under controlled pH conditions .
Q. Key Methodological Steps :
Substrate Preparation : Use amidines and substituted ketones as starting materials.
Cyclization : Base-promoted (e.g., K₂CO₃) conditions in polar aprotic solvents (e.g., DMSO).
Functionalization : Introduce sulfanyl groups via nucleophilic substitution or thiol-ene reactions.
Purification : Employ column chromatography or recrystallization for isolation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Characterization requires a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., benzyl group at N1, methyl at C4) .
- FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., Z/E configuration of exocyclic double bonds) .
- HPLC : Assess purity (>98%) and monitor reaction progress .
Q. Best Practices :
- For ambiguous NMR signals, use 2D experiments (COSY, HSQC).
- Cross-validate FTIR with computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Yield optimization involves systematic parameter variation:
- Base Selection : Strong bases (e.g., K₂CO₃) enhance cyclization efficiency but may cause side reactions. Weak bases (e.g., NaHCO₃) reduce decomposition .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while ethanol may stabilize reactive species .
- Temperature Control : Moderate heating (80–100°C) balances reaction rate and byproduct formation.
- Catalysis : Explore organocatalysts (e.g., thiourea derivatives) to accelerate cyclization .
Q. Experimental Design :
Q. What strategies address discrepancies in reported synthetic yields of 4,5-dihydro-1H-imidazol-5-one derivatives?
Contradictions in yields often arise from:
Q. Resolution Strategies :
Q. How to evaluate the environmental stability and degradation pathways of this compound?
Environmental fate studies should include:
- Hydrolytic Stability : Test stability at pH 3–10 using HPLC-MS to detect hydrolysis products (e.g., imidazole ring cleavage) .
- Photodegradation : Expose to UV/visible light and monitor degradation via LC-QTOF for radical intermediates .
- Biodegradation : Use microbial assays (e.g., soil microcosms) to assess biotic breakdown .
Q. Analytical Workflow :
Accelerated Aging : Simulate environmental conditions (e.g., 40°C, 75% humidity).
Metabolite Identification : Compare fragmentation patterns with spectral libraries .
Q. What are the applications of this compound in medicinal chemistry or materials science?
While direct applications are not detailed in the provided evidence, structurally related imidazolones exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
